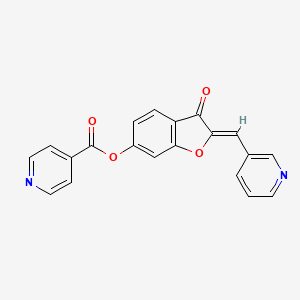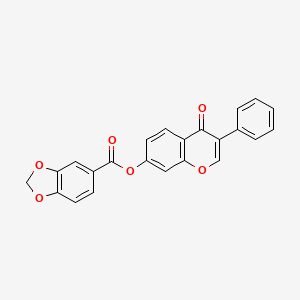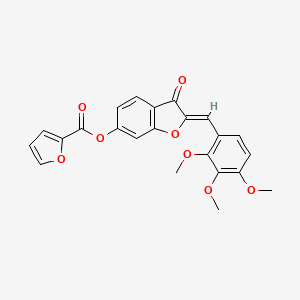
(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl isonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl isonicotinate is a complex organic compound that features a benzofuran core with a pyridinylmethylene group and an isonicotinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl isonicotinate typically involves a multi-step process:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde under acidic or basic conditions.
Introduction of the Pyridinylmethylene Group: The pyridinylmethylene group is introduced via a condensation reaction between the benzofuran derivative and pyridine-3-carbaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.
Attachment of the Isonicotinate Moiety: The final step involves the esterification of the intermediate compound with isonicotinic acid or its derivatives under acidic conditions, often using a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the pyridinylmethylene group, converting it to a pyridylmethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the isonicotinate moiety, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be employed under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Pyridylmethyl derivatives.
Substitution: Various substituted isonicotinates depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl isonicotinate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In the field of biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength. Its incorporation into polymers or other materials can lead to the creation of advanced composites with a wide range of applications.
Mechanism of Action
The mechanism by which (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl isonicotinate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting an anti-cancer effect. The exact pathways and targets can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-oxo-2-(pyridin-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl isonicotinate
- (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl isonicotinate
- (E)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl isonicotinate
Uniqueness
The uniqueness of (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl isonicotinate lies in its specific configuration and the presence of the pyridin-3-ylmethylene group. This configuration can lead to distinct biological and chemical properties compared to its isomers or analogs. For instance, the position of the pyridinyl group can influence the compound’s binding affinity to biological targets and its reactivity in chemical reactions.
Properties
IUPAC Name |
[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] pyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O4/c23-19-16-4-3-15(25-20(24)14-5-8-21-9-6-14)11-17(16)26-18(19)10-13-2-1-7-22-12-13/h1-12H/b18-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFKBFSDEBWOGN-ZDLGFXPLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(furan-2-yl)methyl]-1-methanesulfonylazetidine-3-carboxamide](/img/structure/B6502657.png)

![3,9-bis(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B6502672.png)
![(4Z)-4-[(2-chlorophenyl)methylidene]-12-[(pyridin-3-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one](/img/structure/B6502673.png)
![(4Z)-12-[2-(morpholin-4-yl)ethyl]-4-[(3,4,5-trimethoxyphenyl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one](/img/structure/B6502676.png)
![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-ethoxybenzofuran-3(2H)-one](/img/structure/B6502684.png)
![3-(2-methoxyphenyl)-9-(2-phenylethyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B6502687.png)

![1-(cyclopropanesulfonyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]azetidine-3-carboxamide](/img/structure/B6502713.png)
![(4Z)-4-[(4-fluorophenyl)methylidene]-12-[(pyridin-4-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one](/img/structure/B6502714.png)
![(2Z)-2-[(furan-2-yl)methylidene]-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6502722.png)
![3-(3,4-dimethoxyphenyl)-9-(2-ethoxyphenyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B6502724.png)
![(4Z)-12-[2-(morpholin-4-yl)ethyl]-4-[(thiophen-2-yl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one](/img/structure/B6502738.png)
![N-[2-(2-methoxyphenyl)ethyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide](/img/structure/B6502754.png)
